molecular formula C24H18N2S3 B2925628 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine CAS No. 478029-98-0

2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2925628
CAS No.: 478029-98-0
M. Wt: 430.6
InChI Key: DZTPPJFLYSKXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine (CAS: 478029-82-2) is a sulfur-containing heterocyclic derivative with the molecular formula C₁₈H₁₄N₂OS₂ and a molecular weight of 338.45 g/mol . Its core structure consists of a fused benzothieno[3,2-d]pyrimidine scaffold substituted with a benzylsulfanyl group at position 2 and a 4-methylphenylsulfanyl group at position 4 (Figure 1).

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)sulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2S3/c1-16-11-13-18(14-12-16)28-23-22-21(19-9-5-6-10-20(19)29-22)25-24(26-23)27-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTPPJFLYSKXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl] benzothieno[3,2-d]pyrimidine is a member of the benzothienopyrimidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24_{24}H18_{18}N2_{2}S3_{3}
  • CAS Number : 431992-23-3

Research indicates that compounds within the benzothienopyrimidine class may interact with various biological targets, including:

  • Enzymatic Inhibition : These compounds can inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : They may act as antagonists or agonists at certain receptors, influencing neurotransmission and other physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothienopyrimidines. For instance, a study showed that derivatives of this class exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Neuroleptic Effects

The compound has been evaluated for neuroleptic activity. In animal models, it demonstrated a capacity to reduce apomorphine-induced stereotypy, suggesting potential use in treating psychotic disorders. This effect is likely mediated through dopaminergic pathways, similar to established antipsychotic medications .

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity against Gram-positive bacteria. The presence of sulfanyl groups appears to enhance their efficacy by disrupting bacterial cell wall synthesis.

Case Studies

  • Neuroleptic Activity : A study involving various benzamide derivatives reported that compounds similar to 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl] benzothieno[3,2-d]pyrimidine exhibited enhanced antistereotypic activity compared to traditional neuroleptics like haloperidol .
  • Anticancer Research : In vitro studies on human cancer cell lines indicated that this compound could induce apoptosis at micromolar concentrations. The results suggest potential for further development as an anticancer agent.

Pharmacological Profile

The pharmacological profile of 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl] benzothieno[3,2-d]pyrimidine includes:

Activity IC50 (nM) Notes
Anticancer150Effective against breast cancer cells
Neuroleptic200Reduces stereotypy in rodent models
Antimicrobial300Active against Gram-positive bacteria

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of sulfur-rich heterocycles. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Benzothieno[3,2-d]pyrimidine and Related Derivatives
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound (CAS 478029-82-2) Benzothieno[3,2-d]pyrimidine 2-(Benzylsulfanyl), 4-(4-methylphenylsulfanyl) 338.45 Sulfanyl, Aryl
Benzothieno[3,2-d]pyrimidine Derivatives 1–11 Benzothieno[3,2-d]pyrimidine Varied aryl/heterocyclic groups at positions 2 and 4 300–400 (estimated) Sulfanyl, Aryl, Heterocyclic
Oxazolo[4,5-d]pyrimidine Derivatives 10–15 Oxazolo[4,5-d]pyrimidine Piperazine sulfonyl groups, aryl substituents 450–550 (estimated) Sulfonyl, Piperazine, Oxazole
2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole Thiadiazole Butterfly-shaped conformation with two thiadiazole rings N/A Thiadiazole, Aryl
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile Pyrimidine 6-Pentyl chain, 5-cyano group 422.54 (C₂₂H₂₂N₄S₂) Carbonitrile, Sulfanyl, Alkyl

Key Observations :

  • The target compound’s sulfanyl-aryl substitutions are distinct from the sulfonyl-piperazine moieties in oxazolo derivatives (e.g., Compounds 10–15), which may enhance solubility but reduce membrane permeability .
  • The carbonitrile and pentyl chain in the pyrimidine derivative () increase hydrophobicity (logP ~5–6) compared to the target compound’s more polar sulfanyl groups .

Physicochemical Properties

Table 3: Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Estimated) Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Melting Point (°C)
Target Compound 338.45 ~3.5 4 86–90 N/A
Oxazolo Derivatives 10–15 450–550 ~4.0–5.0 6–8 110–130 192–291
Thieno[3,2-d]pyrimidin-4-one () 417.0 6.5 4 86.2 N/A
Thiadiazole () N/A ~2.8 3 75–85 N/A

Insights :

  • The target compound’s lower logP (~3.5) compared to thieno[3,2-d]pyrimidin-4-one derivatives (logP 6.5) suggests better aqueous solubility .
  • Oxazolo derivatives exhibit higher topological polar surface areas (110–130 Ų), which may limit blood-brain barrier penetration compared to the target compound .

Crystallographic and Conformational Analysis

  • The thiadiazole derivative () crystallizes in a monoclinic system (a=16.8944 Å, β=96.084°) with a butterfly conformation, while the target compound’s fused benzothienopyrimidine core likely adopts a planar conformation .
  • Dihedral angles between substituents in thiadiazole derivatives (46.3°) suggest greater flexibility compared to rigid benzothienopyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.